Quinestrol
Descripción
The 3-cyclopentyl ether of ethinyl estradiol.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
This compound is only found in individuals that have used or taken this drug. It is a 3-cyclopentyl ether of ethinyl estradiol. Estrogens diffuse into their target cells and interact with a protein receptor (the estrogen receptor). Estrogen interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
The 3-cyclopentyl ether of ETHINYL ESTRADIOL. After gastrointestinal absorption, it is stored in ADIPOSE TISSUE, slowly released, and metabolized principally to the parent compound. It has been used in ESTROGEN REPLACEMENT THERAPY. (From AMA Drug Evaluations Annual, 1992, p1011)
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUUYSISTUNDW-VAFBSOEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046553 | |
| Record name | Quinestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.57e-03 g/L | |
| Record name | Quinestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
152-43-2 | |
| Record name | Quinestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinestrol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR0N7XD5GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.5 °C | |
| Record name | Quinestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quinestrol in Hormone Replacement Therapy: A Technical Guide for Researchers
An In-Depth Examination of its Mechanism, Clinical Efficacy, and Research Applications
Abstract
Quinestrol, a synthetic estrogen, has been a subject of research in the field of hormone replacement therapy (HRT) for decades. As a long-acting estrogenic compound, its unique pharmacokinetic profile, characterized by storage in and slow release from adipose tissue, offers a distinct therapeutic approach compared to other estrogens. This technical guide provides a comprehensive overview of this compound's role in HRT research for an audience of researchers, scientists, and drug development professionals. It delves into its mechanism of action, summarizes quantitative data from clinical and preclinical studies, and provides detailed experimental protocols for key assays. Furthermore, this guide employs visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities and research applications.
Introduction
This compound, chemically known as ethinylestradiol 3-cyclopentyl ether, is a synthetic estrogen that functions as a prodrug of the potent estrogen, ethinylestradiol. Its primary application in research has been within the realm of hormone replacement therapy, particularly for the alleviation of menopausal symptoms such as vasomotor instability. It has also been investigated for its utility in contraception and in the treatment of certain hormone-responsive cancers. The defining characteristic of this compound is its prolonged duration of action, which is attributed to its lipophilic nature and subsequent storage in and gradual release from body fat. This property allows for less frequent dosing schedules, a feature that has been a key point of investigation in clinical studies.
Mechanism of Action
This compound exerts its biological effects after being metabolized to its active form, ethinylestradiol. Ethinylestradiol is a potent agonist of the estrogen receptors (ERα and ERβ). The mechanism of action follows the canonical pathway of estrogen signaling.
Estrogen Receptor Signaling Pathway
Upon entering the target cell, ethinylestradiol binds to estrogen receptors located in the cytoplasm and nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of estrogen. In some tissues, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors.
An In-depth Technical Guide to the Endocrine Effects of Quinestrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic estrogen, Quinestrol, and its multifaceted effects on the endocrine system. The information presented herein is curated for an audience with a professional background in biological sciences and drug development, offering detailed insights into its mechanism of action, quantitative physiological effects, and the experimental methodologies used to elucidate these properties.
Introduction
This compound, a synthetic estrogen, has been a subject of interest in various therapeutic areas, including hormone replacement therapy. As a derivative of ethinylestradiol, its potent and long-acting estrogenic activity warrants a thorough understanding of its impact on the intricate network of the endocrine system. This document serves as a technical resource, summarizing key findings and methodologies from preclinical research to facilitate further investigation and development.
Mechanism of Action
Pharmacokinetics: Absorption, Distribution, and Metabolism
This compound, chemically known as ethinylestradiol 3-cyclopentyl ether, is a prodrug that undergoes metabolic activation to exert its biological effects. Following oral administration, it is absorbed and subsequently stored in adipose tissue due to its lipophilic nature. This storage allows for a slow release of the compound into circulation, contributing to its prolonged duration of action. The primary metabolic pathway involves the conversion of this compound to its active metabolite, ethinylestradiol, a potent synthetic estrogen. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP1A2 being the predominant isoforms involved.
Pharmacodynamics: Estrogen Receptor Binding and Signaling
The active metabolite of this compound, ethinylestradiol, exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens. Target tissues for this compound's action are diverse and include the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.
Effects on the Endocrine System
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound significantly impacts the HPG axis, primarily through a negative feedback mechanism. By acting on the hypothalamus and pituitary gland, it suppresses the secretion of Gonadotropin-Releasing Hormone (GnRH) and, consequently, the pituitary gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression of gonadotropins leads to reduced steroidogenesis and gametogenesis in both males and females.
Methodological & Application
Application Notes and Protocols for Quinestrol Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of Quinestrol in in vivo rodent studies. This document includes detailed protocols, dosage data from various studies, and diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, long-acting estrogen that is the 3-cyclopentyl ether of ethinyl estradiol. Following oral administration, it is absorbed from the gastrointestinal tract and stored in adipose tissue, from which it is slowly released and metabolized to its active form, ethinyl estradiol. This prolonged action makes it a compound of interest for various research applications, including hormone replacement therapy models, reproductive biology studies, and as an anti-fertility agent. This compound exerts its effects by binding to estrogen receptors (ERs), which then modulate the transcription of target genes.
Quantitative Data Summary: this compound Dosages in Rodent Studies
The following tables summarize this compound dosages used in various published studies on mice and rats. These tables are intended to serve as a guide for dose selection in future experiments. It is crucial to note that the optimal dose can vary significantly depending on the rodent species, strain, sex, age, and the specific research question.
Table 1: Summary of this compound Dosages in Mice
| Species/Strain | Sex | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Swiss mice | Male & Female | 0.008, 0.04, 0.2, 1.0, 5.0 mg/kg | Gavage | 3 consecutive days | Dose-dependent effects on reproductive organs and hormone levels. Females more sensitive. | |
| Adult male mice | Male | 5, 10, 50, 100 mg/kg | Intragastric | 10 days | Decreased sperm count, increased abnormal spermatozoa, testicular weight decline at 50 & 100 mg/kg. | |
| Male mice | Male | 1.0 mg/kg | Gavage | 3 consecutive days | Suppressed reproduction, decreased testicular, epididymal, and seminal vesicle weights. | |
| Male mice | Male | 1.0, 5.0 mg/kg (alone or with Ketoconazole) | Gavage | 3 consecutive days | Significant reductions in seminal vesicle weight, sperm density, and motility. | |
| Brandt's vole | Not specified | 2 mg/kg | Oral gavage | Daily | Reproductive inhibition. |
Table 2: Summary of this compound Dosages in Rats
| Species/Strain | Sex | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Sprague-Dawley rats | Male | 0.33 mg/kg | Not specified | 7 days | Decreased cauda epididymis weight, decreased sperm number. | |
| Nile rat | Male & Female | 1 mg/kg | Oral | 7 days | Decreased weight of reproductive organs, decreased sperm count and motility. | |
| Multimammate rats | Male & Female | 10, 50, 100 ppm in bait | Oral (in bait) | 7 days | Reduced testes, epididymis, and seminal vesicle weight; decreased sperm concentration and motility. | |
| Rattus nitidus | Male | 0.005% in rice | Oral (in bait) | Not specified | Reduced epididymis and spermotophore wet masses. |
Experimental Protocols
This section outlines a general protocol for the preparation and administration of this compound to rodents. Researchers should adapt this protocol based on their specific experimental design and in accordance with their institution's animal care and use guidelines.
Materials
-
This compound powder (ensure high purity)
-
Vehicle (e.g., corn oil, sesame oil, castor oil, sunflower seed oil)
-
Analytical balance
-
Volumetric flasks and appropriate glassware
-
Stir plate and stir bar or sonicator
-
Animal gavage needles (appropriate size for the species and age)
-
Syringes (1 mL or appropriate volume)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution
-
Calculate the required amount of this compound:
-
Determine the target dose in mg/kg.
-
Determine the dosing volume in mL/kg (typically 5-10 mL/kg for oral gavage in rodents).
-
Calculate the required concentration of the dosing solution (mg/mL).
-
Formula: Concentration (mg/mL) = Target Dose (mg/kg) / Dosing Volume (mL/kg)
-
Calculate the total volume of dosing solution needed for the entire study, including a slight overage.
-
Formula: Total this compound (mg) = Concentration (mg/mL) * Total Volume (mL)
-
-
Dissolve this compound in the vehicle:
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen vehicle and mix to wet the powder.
-
Add the remaining vehicle to reach the final desired volume.
-
Mix thoroughly using a stir plate or sonicator until the this compound is completely dissolved. Gentle warming may be necessary for some vehicles, but ensure the compound is not degraded by excessive heat.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Store the dosing solution in a properly labeled, light-protected container.
-
Storage conditions (e.g., room temperature or refrigerated) should be determined based on the stability of this compound in the chosen vehicle. It is recommended to prepare fresh solutions regularly.
-
Animal Dosing Procedure (Oral Gavage)
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, various restraint techniques can be used depending on the animal's size and temperament.
-
Ensure the animal is held in a way that prevents injury to both the animal and the handler.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.
-
-
Compound Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the calculated volume of the this compound solution.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor it for a short period for any signs of distress, such as difficulty breathing or lethargy.
-
Ensure fresh water and food are available.
-
Visualization of Pathways and Workflows
Estrogen Signaling Pathway
The following diagram illustrates the primary mechanisms of estrogen action, which are relevant to understanding the effects of this compound. Estrogen signaling can be broadly divided into genomic and non-genomic pathways.
Caption: Simplified Estrogen Signaling Pathway.
Experimental Workflow for In Vivo Rodent Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in rodents.
Caption: General
Application Notes and Protocols for Creating Stable Solutions of Quinestrol for Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stable solutions of Quinestrol for both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research results.
Physicochemical Properties of this compound
This compound is a synthetic estrogen characterized by its lipophilic nature, rendering it poorly soluble in aqueous solutions. Understanding its fundamental properties is essential for developing appropriate solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂O₂ | |
| Molecular Weight | 364.52 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 107-108°C | |
| Water Solubility | Insoluble | |
| LogP | 5.3 |
Solubility of this compound
This compound exhibits good solubility in various organic solvents, which can be utilized to prepare stock solutions. For aqueous-based biological assays, co-solvents and excipients are necessary to maintain solubility and stability.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | ≥ 250 mg/mL | 685.83 | Use newly opened DMSO as it is hygroscopic. | |
| 72 mg/mL | 197.52 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | ||
| Ethanol | 25 mg/mL | 68.58 | May require sonication to dissolve. | |
| 72 mg/mL | 197.52 | |||
| DMF | 30 mg/mL | 82.30 | ||
| Chloroform | Slightly Soluble | - | ||
| Dioxane | Slightly Soluble | - | ||
| Methanol | Slightly Soluble | - |
Experimental Protocols
High-concentration stock solutions are typically prepared in organic solvents and then diluted to the final concentration in cell culture media or buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store at -20°C for up to 1 year or at -80°C for up to 2 years.
Due to this compound's poor aqueous solubility, specialized formulations are required for in vivo administration to ensure bioavailability and prevent precipitation. It is highly recommended to prepare these solutions fresh on the day of use.
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for subcutaneous or intraperitoneal injection.
Materials:
-
This compound stock solution in Ethanol (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in Ethanol.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This protocol yields a clear solution of at least 2.5 mg/mL.
Protocol 2: Formulation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This formulation can enhance the solubility and stability of this compound.
Materials:
-
This compound stock solution in Ethanol (e.g., 25 mg/mL)
-
20% (w/v) SBE-β-CD in Saline, sterile
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in Saline.
-
Add 100 µL of the 25 mg/mL this compound stock solution in Ethanol.
-
Mix thoroughly by vortexing until the solution is clear. This protocol yields a clear solution of at least 2.5 mg/mL.
Protocol 3: Homogeneous Suspension for Oral Administration
For oral gavage, a suspension can be prepared.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
Procedure (for a 1 mL working solution):
-
Weigh 5 mg of this compound powder.
-
Add it to 1 mL of CMC-Na solution.
-
Mix evenly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.
Stability and Degradation
This compound is susceptible to degradation under certain conditions.
-
Photodegradation: this compound degrades upon exposure to UV and solar irradiation. Therefore, solutions should be protected from light.
-
Microbial Degradation: Aerobic microbial degradation can occur. Sterile preparation techniques are essential.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to product inactivation and should be avoided by aliquoting.
Recommended Storage Conditions:
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | |
| -20°C | 1 year |
Quality Control
To ensure the concentration and stability of prepared solutions, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed. A validated stability-indicating HPLC method can separate the parent drug from its degradation products.
Visualizations
Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound, as a synthetic estrogen, primarily acts through estrogen receptors (ERα and ERβ) to modulate gene expression.
Caption: Simplified Estrogen Receptor signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Effects of Quinestrol in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals using Quinestrol in animal models. It provides practical troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential side effects and ensure the welfare of experimental animals while maintaining data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound in animal models.
Issue 1: Hepatotoxicity and Abnormal Liver Function
Symptoms:
-
Increased liver weight or hepatomegaly observed during necropsy.
-
Elevated liver enzymes (e.g., ALT, AST) in serum analysis.
-
Histopathological evidence of liver damage, such as tissue edema or local bleeding.
-
Changes in the expression of hepatic enzymes like CYP450.
Possible Causes:
-
This compound is metabolized in the liver, and high doses or prolonged exposure can lead to cellular stress and damage.
-
As a synthetic estrogen, this compound can affect hepatic protein synthesis and lipid metabolism.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Dose Optimization | Conduct a dose-response study to determine the minimal effective dose of this compound required for the desired biological effect. Start with lower doses and incrementally increase while monitoring for both efficacy and signs of toxicity. | Reduced liver strain and damage by using the lowest possible effective concentration. |
| Co-administration with CYP3A4 Inhibitors | Administer a CYP3A4 inhibitor, such as ketoconazole or clarithromycin, concurrently with a reduced dose of this compound. This slows the metabolism of this compound, potentially allowing for a lower dose to achieve the same effect. | Enhanced efficacy at a lower this compound dose, thereby minimizing liver toxicity. |
| Use of Alternative Formulations | Utilize a nanoparticle-based formulation of this compound. This has been shown to be effective at a 10-fold lower dose and provides a longer duration of action. | Reduced overall drug exposure and decreased burden on the liver. |
| Antioxidant Supplementation | Co-administer antioxidants to counteract oxidative stress in the liver. | Amelioration of liver damage. |
Issue 2: Reproductive Toxicity and Endocrine Disruption
Symptoms:
-
In Males: Decreased weight of testes, epididymides, and seminal vesicles. Reduced sperm density, motility, and increased abnormalities.
-
In Females: Decreased ovary weight. Uterine edema and increased uterine weight. Increased number of atretic follicles.
-
Altered levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Possible Causes:
-
This compound is a potent synthetic estrogen that disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to negative feedback on gonadotropin release.
-
Direct action on estrogen receptors in reproductive tissues.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Dose Reduction | As with hepatotoxicity, determining the lowest effective dose is crucial. The severity of reproductive side effects is often dose-dependent. | Minimized disruption to the reproductive system while still achieving the experimental goals. |
| Pulsed Dosing Regimen | Instead of continuous daily administration, consider a pulsed or intermittent dosing schedule if the experimental design allows. | Allows for periods of recovery for the reproductive system, potentially reducing the severity of chronic exposure effects. |
| Alternative Compounds | For fertility control studies, consider using EP-1 (a combination of levonorgestrel and this compound) or levonorgestrel alone, which have been shown to be less toxic than this compound. | Achieve the desired antifertility effect with a better safety profile. |
Issue 3: General Toxicity (Weight Loss, Reduced Activity)
Symptoms:
-
Significant, unintended body weight loss.
-
Reduced food and water intake.
-
Lethargy or changes in normal behavior.
Possible Causes:
-
Systemic estrogenic effects can impact metabolism and overall health.
-
Gastrointestinal discomfort or nausea can lead to reduced appetite.
Mitigation Strategies:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Supportive Care | Provide highly palatable and high-energy supplemental food to encourage eating. Ensure easy access to water, possibly using hydrogels if dehydration is a concern. | Maintenance of body weight and proper hydration, improving the overall condition of the animals. |
| Environmental Enrichment | Provide a stimulating and comfortable environment to reduce stress, which can exacerbate side effects. | Improved animal welfare and potentially more consistent experimental results. |
| **Refined Dosing Procedures |
Technical Support Center: Addressing Batch-to-Batch Variability of Quinestrol
Welcome to the Technical Support Center for Quinestrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, steroidal estrogen that functions as a long-acting prodrug of ethinylestradiol. After oral administration, it is stored in adipose tissue and gradually released and metabolized to ethinylestradiol, its active form. Ethinylestradiol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are located in the nucleus of target cells. This binding initiates a cascade of molecular events that regulate gene transcription, ultimately influencing various physiological processes.
Q2: What are the common causes of batch-to-batch variability in this compound?
Batch-to-batch variability of an active pharmaceutical ingredient (API) like this compound can arise from several factors during the manufacturing process. These can include:
-
Raw Material and Reagent Quality: Variations in the purity and quality of starting materials and reagents used in the synthesis process can lead to inconsistencies in the final product.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, pressure, and reaction time can impact the yield and impurity profile of different batches.
-
Purification Process: Inconsistencies in purification methods, such as crystallization or chromatography, can result in varying levels of impurities in the final product.
-
Storage and Handling: Improper storage conditions, including temperature and humidity, can lead to degradation of the compound over time.
Q3: How can I assess the consistency of my this compound batches?
To ensure the consistency and reliability of your experimental results, it is crucial to perform quality control checks on different batches of this compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to determine the purity of the compound and to identify and quantify any impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide detailed information about the molecular weight of the compound and its impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the chemical structure of the this compound molecule and detect any structural variations.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound variability.
Troubleshooting unexpected results in Quinestrol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinestrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, long-acting estrogen that acts as a prodrug for ethinylestradiol, the same active compound found in many oral contraceptives.[1][2][3] After oral administration, this compound is absorbed and stored in adipose tissue, from where it is slowly released and metabolized in the liver to its active form, ethinylestradiol.[4][5] Ethinylestradiol then binds to estrogen receptors (ERα and ERβ) within target cells. This binding triggers the dimerization of the receptors, which then translocate to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), modulating the transcription of target genes. This modulation of gene expression is responsible for its effects on the female reproductive system, secondary sexual characteristics, and other physiological processes.
Q2: My cells are showing lower than expected viability after this compound treatment in an MTT assay. What could be the cause?
Several factors could contribute to lower than expected cell viability. High concentrations of estrogens can induce apoptosis or inhibit cell growth in various cell lines. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line. Additionally, the expression of estrogen receptors (ERα and ERβ) can vary between cell lines and even with passage number, influencing the cellular response. It is also important to consider the stability of this compound in your culture media, as it can be metabolized by cells.
Q3: I am observing high variability between replicates in my this compound experiments. How can I improve consistency?
High variability can stem from several sources. In cell-based assays, ensure consistent cell seeding by creating a homogenous cell suspension and using calibrated pipettes. Avoid using the outer wells of microplates, which are prone to "edge effects" due to evaporation. For any hormonal assay, the stability of the compound is critical. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. The quality and lot-to-lot variation of reagents, especially serum, can also significantly impact results.
Q4: My qPCR results for estrogen-responsive genes after this compound treatment are not consistent. What should I check?
Inconsistent qPCR results can be due to issues at multiple stages of the experiment. First, verify the quality and integrity of your RNA samples. Ensure that your reverse transcription reaction is efficient and consistent across all samples. When designing your qPCR assay, use primers that are specific and efficient. It is also crucial to use multiple stable reference genes for normalization to account for variations in RNA input and reverse transcription efficiency. Finally, ensure your qPCR data analysis is performed correctly, including proper baseline correction and threshold setting.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, Resazurin)
| Problem | Potential Cause | Recommended Solution |
| Lower than expected cell viability | High concentration of this compound leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration. |
| Low or absent estrogen receptor expression in the cell line. | Confirm ERα and ERβ expression using qPCR or Western blot. | |
| This compound degradation in culture medium. | Prepare fresh this compound solutions for each experiment and consider the stability in your specific media. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. | |
| High background in assay | Contamination of cell culture. | Regularly check cultures for contamination. Use aseptic techniques. |
| Reagent interference. | Run controls with media and this compound alone to check for direct reduction of the assay reagent. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and use appropriate pipetting techniques. |
| Edge effects in multi-well plates. | Avoid using outer wells for experimental samples; fill them with sterile media or PBS. |
Receptor Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low specific binding | Inactive receptor preparation. | Use freshly prepared cell lysates or membranes. Confirm receptor expression and activity with a positive control ligand. |
| Degraded radiolabeled ligand or this compound. | Store ligands properly and minimize freeze-thaw cycles. | |
| Incorrect buffer composition or pH. | Optimize buffer conditions for receptor binding. | |
| High non-specific binding | Insufficient blocking of non-specific sites. | Include a blocking agent (e.g., BSA) in the binding buffer. |
| Hydrophobic interactions of the ligand with filter or plate materials. | Pre-soak filters in buffer and consider using low-binding plates. | |
| Inadequate washing steps. | Optimize the number and duration of wash steps to remove unbound ligand. | |
| Variable results | Pipetting inaccuracies. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete separation of bound and free ligand. | Ensure complete filtration or precipitation of the receptor-ligand complex. |
Gene Expression Analysis (qPCR)
| Problem | Potential Cause | Recommended Solution |
| No or low amplification of target genes | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify RNA concentration. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primer design. | Design and validate primers for specificity and efficiency. | |
| Inconsistent Cq values | Variation in RNA input. | Accurately quantify RNA and use the same amount for all reverse transcription reactions. |
| Inappropriate reference gene(s). | Validate and use multiple stable reference genes for normalization. | |
| Pipetting errors during qPCR setup. | Use a master mix to minimize pipetting variability. | |
| Unexpected gene expression patterns | Off-target effects of this compound. | Consider that this compound's active metabolite, ethinylestradiol, may have broader effects than endogenous estrogens. |
| Incorrect timing of sample collection. | Perform a time-course experiment to determine the optimal time point for measuring gene expression changes. |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
Cell Viability (MTT) Assay Protocol
-
Cell Treatment: Follow the general cell culture and this compound treatment protocol in a 96-well plate.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Competitive Receptor Binding Assay Protocol
-
Receptor Preparation: Prepare cell lysates or membrane fractions from cells expressing the estrogen receptor. Determine the protein concentration of the preparation.
-
Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of a radiolabeled estrogen (e.g., ³H-estradiol), and varying concentrations of unlabeled this compound (competitor). Include wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separation: Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or precipitation.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.
Gene Expression Analysis (RT-qPCR) Protocol
-
RNA Extraction: Following this compound treatment, lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the estrogen-responsive genes of interest and validated reference genes.
-
Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the geometric mean of the reference genes.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Troubleshooting Workflow.
References
Validation & Comparative
Quinestrol's effects compared to natural estrogens like estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic estrogen Quinestrol and the primary natural estrogen, estradiol. The information presented is collated from various experimental studies to offer an objective overview of their respective pharmacological profiles.
Executive Summary
This compound, a synthetic estrogen, functions as a long-acting prodrug of ethinylestradiol (EE), a potent derivative of the natural estrogen 17β-estradiol (E2).[1] The structural modification in ethinylestradiol, an ethinyl group at the C-17 position, significantly enhances its oral bioavailability and metabolic stability compared to estradiol.[2][3] This guide delves into a comparative analysis of their binding affinity to estrogen receptors, in vitro and in vivo potency, and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Comparative Data
The following tables summarize the quantitative data comparing this compound (via its active metabolite ethinylestradiol) and estradiol.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Relative Binding Affinity (RBA %) | IC50 (nM) | Ki (nM) |
| Estradiol (E2) | ERα | 100[4] | 1.8 ± 0.2[4] | - |
| ERβ | 100 | - | - | |
| Ethinylestradiol (EE) | ERα | 121 ± 11 | 1.5 ± 0.1 | - |
| ERβ | 78 ± 7 | - | - |
IC50 (Inhibitory Concentration 50) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates a higher binding affinity. RBA is the ratio of the IC50 of a competitor to the IC50 of estradiol, multiplied by 100.
Table 2: In Vitro Potency
| Assay | Compound | EC50 | Relative Potency (Estradiol = 1) |
| MCF-7 Cell Proliferation | Estradiol (E2) | ~1 pM | 1 |
| Ethinylestradiol (EE) | ~0.5 pM | ~2 | |
| Yeast Estrogen Screen (YES) | Estradiol (E2) | ~0.1 nM | 1 |
| Ethinylestradiol (EE) | ~0.14 nM | ~0.7 |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.
Table 3: Pharmacokinetic Properties (Oral Administration)
| Parameter | This compound (as Ethinylestradiol) | Estradiol |
| Oral Bioavailability | 38-48% | <5% |
| Terminal Half-life | ~120 hours (for this compound) | 1-2 hours |
| Protein Binding | ~98% (mainly to albumin) | 95-98% (to SHBG and albumin) |
Table 4: In Vivo Potency (Uterotropic Assay in Rats)
| Compound | Relative Potency (Oral, Estradiol = 1) | Notes |
| Ethinylestradiol (EE) | 100 - 250 | Based on induction of pregnancy zone protein. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the estrogen signaling pathway and a general workflow for comparing estrogenic compounds.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a reference estrogen, typically radiolabeled estradiol ([³H]E2).
-
Materials:
-
Rat uterine cytosol preparation (source of estrogen receptors).
-
[³H]17β-estradiol (radioligand).
-
Unlabeled 17β-estradiol (reference compound).
-
Test compound (this compound/ethinylestradiol).
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Dextran-coated charcoal or hydroxylapatite for separation of bound and free ligand.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of rat uterine cytosol and [³H]E2 are incubated with increasing concentrations of the unlabeled test compound or unlabeled estradiol.
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
After incubation, the bound and free radioligand are separated using dextran-coated charcoal or hydroxylapatite.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-dextran stripped FBS (to remove endogenous steroids).
-
Test compound and estradiol.
-
Assay plates (e.g., 96-well plates).
-
Method for quantifying cell number (e.g., sulforhodamine B (SRB) assay, or direct cell counting).
-
-
Procedure:
-
MCF-7 cells are seeded in assay plates and allowed to attach.
-
The medium is then replaced with a medium containing charcoal-dextran stripped FBS to deprive the cells of estrogens.
-
After a period of hormone deprivation, the cells are treated with various concentrations of the test compound or estradiol.
-
The cells are incubated for a set period (e.g., 6 days).
-
Cell proliferation is assessed by quantifying the cell number.
-
The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is determined.
-
Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.
-
Animals:
-
Immature (e.g., 21-25 days old) or adult ovariectomized female rats.
-
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (this compound) or reference estrogen (estradiol) is administered daily for a period of 3 to 7 days, typically via oral gavage or subcutaneous injection. A vehicle control group receives the vehicle alone.
-
On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and/or blotted weight).
-
The uterine weight is often normalized to the animal's body weight.
-
A statistically significant increase in uterine weight in the treated groups compared to the control group indicates estrogenic activity.
-
Discussion of Effects
Receptor Binding and Potency
Ethinylestradiol, the active form of this compound, exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its affinity for ERα is comparable to or slightly higher than that of estradiol, while its affinity for ERβ is slightly lower. This strong receptor interaction is the basis for its potent estrogenic effects.
In vitro assays demonstrate that ethinylestradiol is a highly potent estrogen. In the MCF-7 cell proliferation assay, it is approximately twice as potent as estradiol. However, in the yeast-based reporter gene assay, its potency is slightly lower than that of estradiol. This highlights that the relative potency can vary depending on the biological system and endpoint being measured. In vivo, ethinylestradiol is significantly more potent than estradiol when administered orally, with estimates ranging from 100 to 500 times the potency of 17β-estradiol. This marked difference is primarily due to its enhanced oral bioavailability and slower metabolism.
Pharmacokinetics
The key difference in the pharmacokinetic profiles of this compound and estradiol lies in their oral bioavailability and duration of action. Natural estradiol undergoes extensive first-pass metabolism in the liver, resulting in very low oral bioavailability (less than 5%). In contrast, the ethinyl group in ethinylestradiol protects it from rapid metabolism, leading to a much higher oral bioavailability of 38-48%.
Furthermore, this compound is stored in adipose tissue and slowly released and metabolized to ethinylestradiol, resulting in a very long terminal half-life of over 120 hours. This contrasts sharply with the short half-life of orally administered estradiol. This prolonged duration of action allows for less frequent dosing of this compound.
Physiological Effects
Like estradiol, this compound exerts its physiological effects by binding to and activating estrogen receptors in target tissues. This leads to the regulation of gene expression and subsequent cellular responses. These effects include the regulation of the menstrual cycle, maintenance of bone density, and effects on the central nervous system. Due to its high potency and long-acting nature, this compound effectively suppresses gonadotropin (FSH and LH) secretion from the pituitary gland, which is the basis for its use in contraception.
Conclusion
This compound, through its active metabolite ethinylestradiol, is a highly potent synthetic estrogen with a significantly longer duration of action and greater oral bioavailability compared to natural estradiol. While both compounds act through the same estrogen receptors and signaling pathways, the pharmacokinetic advantages of this compound lead to a more pronounced and sustained estrogenic effect in vivo. This makes it a valuable compound in clinical applications requiring long-term, stable estrogenic activity. The choice between this compound and natural estrogens in a research or therapeutic context will depend on the desired pharmacokinetic profile, potency, and route of administration for the specific application.
References
- 1. 17 Alpha-ethinyl estradiol is more potent than estradiol in receptor interactions with isolated hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol: micrograms or milligrams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
